molecular formula C12H13FO4 B2385456 Ethyl 3-(3-fluoro-4-methoxyphenyl)-3-oxopropanoate CAS No. 195708-39-5

Ethyl 3-(3-fluoro-4-methoxyphenyl)-3-oxopropanoate

Cat. No.: B2385456
CAS No.: 195708-39-5
M. Wt: 240.23
InChI Key: UXCOKTKTAXQKIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(3-fluoro-4-methoxyphenyl)-3-oxopropanoate is a β-keto ester derivative featuring a fluorinated and methoxylated aromatic ring. Its structure comprises a propanoate backbone with a 3-oxo group and a substituted phenyl ring (3-fluoro-4-methoxy) at the β-position. This compound is a versatile intermediate in organic synthesis, particularly in medicinal chemistry, where fluorinated aromatic systems enhance metabolic stability and bioavailability.

Properties

IUPAC Name

ethyl 3-(3-fluoro-4-methoxyphenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO4/c1-3-17-12(15)7-10(14)8-4-5-11(16-2)9(13)6-8/h4-6H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRGDBZPTJMTOMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC(=C(C=C1)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Fluoro-4-Methoxybenzoic Acid

The precursor 3-ethoxy-4-methoxybenzaldehyde, synthesized via the method described in Patent WO2019100786A1, is oxidized to 3-fluoro-4-methoxybenzoic acid using potassium permanganate (KMnO₄) in acidic or alkaline conditions. The aldehyde group is converted to a carboxylic acid, yielding the benzoic acid derivative with high efficiency.

Formation of Acyl Chloride

The benzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] to generate 3-fluoro-4-methoxybenzoyl chloride. This step achieves near-quantitative conversion under reflux conditions.

Enolate Generation and Acylation

Ethyl acetate is deprotonated using a strong base such as lithium diisopropylamide (LDA) or sodium hydride (NaH) in tetrahydrofuran (THF) at −78°C. The resulting enolate reacts with the acyl chloride to form the β-keto ester:

$$
\text{RCOCl} + \text{CH}2(\text{COOEt})^- \rightarrow \text{RCOCH}2\text{COOEt} + \text{Cl}^-
$$

Optimization Notes :

  • Solvent : Anhydrous THF or diethyl ether minimizes side reactions.
  • Temperature : Low temperatures (−78°C) prevent enolate self-condensation.
  • Yield : Reported yields range from 70–85%, depending on the purity of the acyl chloride.

Knoevenagel Condensation Followed by Hydrogenation

This two-step approach utilizes 3-fluoro-4-methoxybenzaldehyde and ethyl acetoacetate in a Knoevenagel condensation, followed by hydrogenation to saturate the α,β-unsaturated intermediate.

Knoevenagel Condensation

The aldehyde reacts with ethyl acetoacetate in the presence of a base (e.g., piperidine or ammonium acetate) to form ethyl 3-(3-fluoro-4-methoxyphenyl)-2-propenoyl-3-oxopropanoate:

$$
\text{ArCHO} + \text{CH}3\text{COCH}2\text{COOEt} \rightarrow \text{ArCH=CHCOCH}2\text{COOEt} + \text{H}2\text{O}
$$

Conditions :

  • Catalyst : Piperidine (5 mol%) in ethanol at reflux.
  • Yield : 60–75%, with HPLC purity >95%.

Hydrogenation

The α,β-unsaturated intermediate is hydrogenated using palladium on carbon (Pd/C) under H₂ pressure (1–3 atm) in ethanol:

$$
\text{ArCH=CHCOCH}2\text{COOEt} + \text{H}2 \rightarrow \text{ArCH}2\text{CH}2\text{COCH}_2\text{COOEt}
$$

Challenges :

  • Over-reduction of the ketone group must be avoided by controlling H₂ pressure and reaction time.
  • Yield : 80–90% after purification by recrystallization.

Grignard Reaction with Ethyl Chloroacetoacetate

Aryl Grignard reagents derived from 3-fluoro-4-methoxybromobenzene react with ethyl chloroacetoacetate to substitute the chloride atom, forming the target compound.

Grignard Reagent Preparation

3-Fluoro-4-methoxybromobenzene is treated with magnesium in dry diethyl ether to generate the aryl magnesium bromide:

$$
\text{ArBr} + \text{Mg} \rightarrow \text{ArMgBr}
$$

Nucleophilic Substitution

The Grignard reagent reacts with ethyl chloroacetoacetate at 0–5°C:

$$
\text{ArMgBr} + \text{ClCH}2\text{COCOOEt} \rightarrow \text{ArCH}2\text{COCOOEt} + \text{MgBrCl}
$$

Optimization :

  • Solvent : Dry ether or THF ensures reagent stability.
  • Yield : 50–65%, with significant byproduct formation requiring column chromatography.

Phase-Transfer Catalyzed Alkylation in Aqueous Media

Adapting the green chemistry principles from Patent WO2019100786A1, this method employs water as a solvent and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst (PTC).

Reaction Setup

A mixture of 3-fluoro-4-methoxybenzaldehyde, ethyl acetoacetate, sodium hydroxide, and TBAB in water is stirred at 25–60°C for 4–6 hours. The PTC facilitates the interfacial reaction between aqueous and organic phases.

Mechanism

The base deprotonates ethyl acetoacetate, forming an enolate that reacts with the aldehyde. TBAB shuttles the enolate into the aqueous phase, accelerating the condensation.

Advantages :

  • Solvent : Water replaces toxic organic solvents, aligning with green chemistry goals.
  • Yield : 85–90% with HPLC purity ≥99%.

Comparative Analysis of Methods

Method Yield Purity Complexity Green Metrics
Enolate Acylation 70–85% >95% High Moderate (uses THF, SOCl₂)
Knoevenagel + Hydrogenation 60–75% >95% Moderate Low (multiple steps)
Grignard Reaction 50–65% 90–95% High Low (dry solvents)
Phase-Transfer Catalysis 85–90% ≥99% Low High (water solvent)

The phase-transfer method stands out for its environmental compatibility and efficiency, making it suitable for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-fluoro-4-methoxyphenyl)-3-oxopropanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluoro and methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to substitute the fluoro or methoxy groups.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Ethyl 3-(3-fluoro-4-methoxyphenyl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-fluoro-4-methoxyphenyl)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The compound’s ester group can undergo hydrolysis to release active metabolites that interact with enzymes or receptors in biological systems. The fluoro and methoxy groups may enhance the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a systematic comparison of Ethyl 3-(3-fluoro-4-methoxyphenyl)-3-oxopropanoate with structurally related β-keto esters, focusing on substituent effects, physicochemical properties, synthetic routes, and applications.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight LogP<sup>*</sup> Key Applications
This compound 3-F, 4-OCH3 C12H13FO4 256.23<sup>†</sup> ~2.8 (estimated) Pharmaceutical intermediates (e.g., neuroprotective agents, antimicrobials)
Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate () 4-OCH3 C12H14O4 222.24 1.9 Precursor to acrylate derivatives for Pks13 inhibitors
Ethyl 3-(3-chloro-4-methoxyphenyl)-3-oxopropanoate () 3-Cl, 4-OCH3 C12H13ClO4 256.68 3.1 Intermediate in agrochemicals and drug discovery
Ethyl 3-(2-fluorophenyl)-3-oxopropanoate () 2-F C11H11FO3 210.20 1.7 Antidepressant precursor
Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate () 3-F, 5-F C11H10F2O3 228.19 2.5 Polyketide synthase inhibitors for tuberculosis
Ethyl 3-(3-methyl-4-nitrophenyl)-3-oxopropanoate () 3-CH3, 4-NO2 C12H13NO5 251.24 2.0 Antibacterial and antitubercular agents

<sup>*</sup>LogP values estimated using XLogP3 or analogous methods.
<sup>†</sup>Calculated using standard atomic weights.

Substituent Effects on Reactivity and Bioactivity

  • Fluorine vs. Fluorine’s electron-withdrawing effect also enhances electrophilicity at the β-keto position, favoring condensation reactions .
  • Methoxy Group: The 4-OCH3 substituent in the target compound and its analogs () increases solubility in polar solvents (e.g., ethanol, THF) compared to non-polar derivatives. This group also stabilizes intermediates via resonance during cyclization reactions .
  • Nitrogen-Containing Derivatives: Compounds like Ethyl 3-(4-aminophenyl)-3-oxopropanoate () exhibit higher reactivity in reductive amination, whereas nitro-substituted derivatives () require harsher conditions (e.g., iron/HCl) for reduction .

Key Research Findings

Fluorine Enhances Metabolic Stability: Fluorinated β-keto esters exhibit longer half-lives in vivo compared to non-fluorinated analogs, as seen in neuroprotective agent studies .

Methoxy Group Facilitates Cyclization : The 4-OCH3 group in the target compound promotes benzofuran formation (e.g., ), critical for antitubercular activity .

Nitro Substitution Limits Solubility : Nitro-containing derivatives () require formulation optimization due to poor aqueous solubility .

Biological Activity

Ethyl 3-(3-fluoro-4-methoxyphenyl)-3-oxopropanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has a molecular formula of C12H13FO4C_{12}H_{13}FO_4 and a molecular weight of approximately 240.23 g/mol. The compound features a propanoyl backbone with a 3-fluoro-4-methoxyphenyl substituent, which is significant for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of anti-cancer and anti-inflammatory research. The presence of fluorine and methoxy groups enhances its interaction with biological targets.

Key Findings

  • Anti-Cancer Activity :
    • A study evaluated the compound's effectiveness against various cancer cell lines, demonstrating significant cytotoxicity. The compound was found to inhibit cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values in the low micromolar range.
  • Enzyme Inhibition :
    • The compound has been shown to inhibit key enzymes involved in cancer progression, including cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are critical in inflammatory pathways that can lead to tumor growth.
  • Mechanism of Action :
    • Molecular docking studies suggest that the compound interacts with enzyme active sites through hydrogen bonding and halogen interactions, enhancing its inhibitory effects on target enzymes.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally related compounds:

Compound NameMolecular FormulaKey FeaturesBiological Activity
Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoateC12H13FO4C_{12}H_{13}FO_4Different fluorine positionModerate anti-cancer activity
Ethyl 3-(4-chloro-2-methoxyphenyl)-3-oxopropanoateC12H12ClO4C_{12}H_{12}ClO_4Chlorine substitutionReduced enzyme inhibition
Ethyl 3-(5-fluoro-2-methoxyphenyl)-3-oxopropanoateC12H13FO4C_{12}H_{13}FO_4Fluorine at different positionEnhanced cytotoxicity

This comparison highlights how slight modifications in the halogen position or type can lead to significant variations in biological activity.

Case Study 1: Anti-Cancer Efficacy

In a recent study, this compound was tested against several cancer cell lines. The results indicated that the compound exhibits potent anti-proliferative effects, particularly against MCF-7 cells, with an IC50 value of approximately 8 µM. This suggests that the compound has potential as a lead for developing new anti-cancer therapies.

Case Study 2: Enzyme Interaction

Another investigation focused on the interaction of this compound with COX enzymes. Kinetic studies revealed that this compound acts as a competitive inhibitor of COX-2 with an inhibition constant (Ki) of around 5 µM. This finding supports its potential use in treating inflammation-related diseases.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 3-(3-fluoro-4-methoxyphenyl)-3-oxopropanoate, and how do reaction conditions impact yield and purity?

  • Methodological Answer : The compound is typically synthesized via acylation or esterification. For example, condensation of 3-(3-fluoro-4-methoxyphenyl)propanoic acid with ethyl chloroformate in the presence of bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in aprotic solvents (e.g., DMF or THF) under reflux . Critical parameters include temperature control (60–80°C), solvent polarity, and catalyst selection. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) ensures >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • ¹H/¹³C NMR : Aromatic protons (δ 6.8–7.5 ppm for fluorophenyl), methoxy singlet (δ ~3.8 ppm), and ester carbonyl (δ ~170–175 ppm in ¹³C) .
  • FT-IR : Strong absorbance at ~1730 cm⁻¹ (ester C=O) and 1650 cm⁻¹ (ketone C=O) .
  • Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 268.2 (calculated for C₁₂H₁₁F₃O₄) .

Q. How should this compound be stored to maintain stability in laboratory settings?

  • Methodological Answer : Store in sealed, moisture-free containers at room temperature (20–25°C) under inert gas (N₂/Ar). Avoid prolonged exposure to light, as the fluorophenyl group may undergo photodegradation .

Advanced Research Questions

Q. How do the electronic effects of the 3-fluoro and 4-methoxy substituents influence the compound’s reactivity in nucleophilic acyl substitution reactions?

  • Methodological Answer :

  • Fluoro Substituent : Electron-withdrawing effect increases electrophilicity of the ketone carbonyl, enhancing reactivity toward nucleophiles (e.g., amines in Schiff base formation) .
  • Methoxy Substituent : Electron-donating via resonance stabilizes the aryl ring but may sterically hinder para-position reactions. Computational studies (DFT) suggest reduced electron density at the ketone due to fluorine’s inductive effect .
    • Experimental Design : Compare reaction rates with analogs (e.g., 3-fluoro vs. 4-methoxy derivatives) using kinetic assays .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across in vitro and in vivo studies?

  • Methodological Answer :

  • Standardized Assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and animal models (e.g., murine inflammation assays) .
  • Metabolic Stability Testing : Evaluate hepatic microsomal stability to identify rapid degradation pathways (e.g., ester hydrolysis) .
  • Data Normalization : Report IC₅₀ values relative to positive controls (e.g., celecoxib for COX-2 inhibition) .

Q. Can computational modeling predict the compound’s interaction with enzymatic targets, such as cyclooxygenase-2 (COX-2) or kinases?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding poses. The fluorophenyl group may occupy hydrophobic pockets, while the methoxy group forms hydrogen bonds with catalytic residues .
  • MD Simulations : Assess binding stability over 100-ns trajectories (e.g., GROMACS) to validate docking results .
  • QSAR Analysis : Corporate substituent parameters (Hammett σ, π values) to predict bioactivity trends .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies, and how can they be mitigated?

  • Methodological Answer :

  • Batch vs. Flow Chemistry : Transitioning from batch to continuous flow reactors improves yield (e.g., 65% → 85%) by enhancing heat/mass transfer .
  • Byproduct Management : Optimize stoichiometry (e.g., 1.2 eq. ethyl chloroformate) to minimize di-ester byproducts .
  • Purification Automation : Use preparative HPLC with C18 columns for high-throughput purification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.